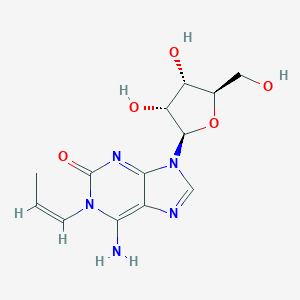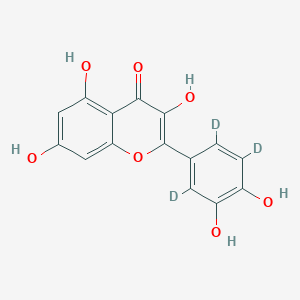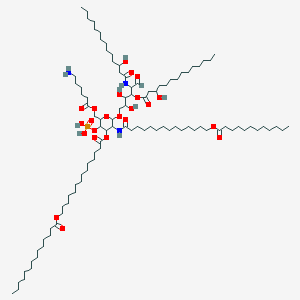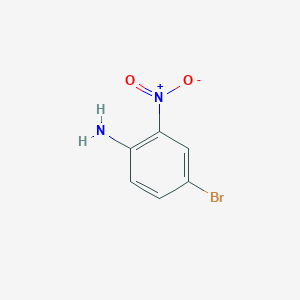
甲基丙烯酰氯
描述
Methacryloyl chloride is a clear to slightly colored acid chloride of methacrylic acid . It is used in the preparation of polymeric materials . It is also used to manufacture polymers .
Synthesis Analysis
Methacryloyl chloride is synthesized by reacting with n-octanol and other alcohols in the presence of triethyl amine in a tubular reactor . This results in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times . Another method involves the reaction of methacryloyl chloride with the hydroxyl groups on the surfaces of HEMA/NVP microspheres .Molecular Structure Analysis
The molecular formula of Methacryloyl chloride is C4H5ClO . Its molecular weight is 104.535 . The IUPAC Standard InChI is InChI=1S/C4H5ClO/c1-3(2)4(5)6/h1H2,2H3 .Chemical Reactions Analysis
Methacryloyl chloride reacts with n-octanol and other alcohols in the presence of triethyl amine in a tubular reactor, resulting in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times . It also reacts with diisopropyl ether in the presence of metal salts .Physical And Chemical Properties Analysis
Methacryloyl chloride is a clear, slightly colored liquid with a density of 1.07 g/cm3 . It has a boiling point of 95-96°C . It is highly flammable and reacts with water to produce gaseous hydrogen chloride .科学研究应用
(甲基)丙烯酸酯的合成
甲基丙烯酰氯用于合成(甲基)丙烯酸酯 . 这些广泛用作生物化学和化学应用中的聚合物试剂或聚合物载体 . 描述了合成一系列新的(甲基)丙烯酸酯,包括酰胺、二氧戊环、苯并呋喃和查尔酮基团 .
功能聚合物的生产
功能聚合物是通过使甲基丙烯酰氯与带有所需反应基团的醇和胺反应制得的 . 这为合成反应性聚合物提供了单步反应步骤 .
反应性基团单体的制备
甲基丙烯酰氯用于制备反应性基团单体。 这是通过将反应性侧基连接到单体上并通过链加聚合方法聚合该反应性基团单体来实现的 .
丙烯酸单体的直接合成
甲基丙烯酰氯用于非均相连续流动工艺中丙烯酸单体的直接合成 . 该过程在短反应时间内实现了醇类转化为其对应酯类的优异转化率 .
副产物的最小化
作用机制
Target of Action
Methacryloyl chloride is primarily used in the synthesis of polymers . It is a key ingredient in the production of methacrylates , which are widely used in the creation of reactive polymers . These polymers are often used as polymeric reagents or polymer supports in biochemical and chemical applications .
Mode of Action
Methacryloyl chloride interacts with its targets, such as alcohols and amines, through a chemical reaction . This compound can react with the hydroxyl groups on the surfaces of certain microspheres, leading to the introduction of polymerizable double bonds onto the surfaces of these microspheres . The acid chloride group of methacryloyl chloride can be selectively transformed into an ester or amide through the reaction with the corresponding amine or alcohol under basic conditions .
Biochemical Pathways
The biochemical pathways affected by methacryloyl chloride primarily involve the synthesis of (meth)acrylate-based monomers and polymers . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups, providing a single reaction step for the synthesis of reactive polymers .
Pharmacokinetics
It’s important to note that methacryloyl chloride is a volatile substance with a boiling point of 95-96°c , which could influence its distribution and handling in an industrial setting.
Result of Action
The primary result of methacryloyl chloride’s action is the production of methacrylates and the subsequent formation of reactive polymers . These polymers have a wide range of applications, including use in biochemical and chemical applications as polymeric reagents or polymer supports .
Action Environment
The action of methacryloyl chloride can be influenced by environmental factors. For instance, it reacts with water to produce gaseous hydrogen chloride, which is corrosive and toxic . Moreover, it is highly flammable and can polymerize violently . Therefore, it is crucial to handle and store methacryloyl chloride properly to ensure its stability and efficacy.
安全和危害
Methacryloyl chloride is highly flammable and toxic. It may be fatal if inhaled, ingested, or absorbed through the skin . It causes severe skin burns and eye damage, and may cause respiratory irritation and an allergic skin reaction . It must be handled with great caution due to its toxicity, flammability, and corrosiveness .
未来方向
Methacryloyl chloride has been used in the synthesis of a liquid lignin-based methacrylate resin for 3D printing . This development represents a significant improvement over current state-of-the-art solutions and provides a promising starting point for the in-depth evaluation of bio-based precursors as an alternative to nonrenewable derivatives for 3D printing .
生化分析
Biochemical Properties
Methacryloyl chloride is used in organic synthesis . It is known to react with diisopropyl ether in the presence of metal salts
Molecular Mechanism
It is known to undergo rigorous reactions with diisopropyl ether in the presence of metal salts .
Temporal Effects in Laboratory Settings
It’s known that monomethyl ether hydroquinone is added as a stabilizer to prevent auto polymerization .
Metabolic Pathways
It’s known that Methacryloyl chloride is not a naturally occurring metabolite .
属性
IUPAC Name |
2-methylprop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c1-3(2)4(5)6/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRYZQNGTZXDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO | |
| Record name | METHACRYLOYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26937-45-1 | |
| Record name | 2-Propenoyl chloride, 2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26937-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6061280 | |
| Record name | Methacryloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methacryloyl chloride appears as a liquid of density 1.07 g / cm3, boiling point 95-96 °C, and flash point 55 °F. Highly toxic. Supplied in technical grades of varying purity., Liquid; [Hawley] Colorless liquid; [MSDSonline] | |
| Record name | METHACRYLOYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methacryloyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6010 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
205 °F at 760 mmHg (EPA, 1998), 96 °C | |
| Record name | METHACRYLOYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHACRYLOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in ether, acetone, chloroform | |
| Record name | METHACRYLOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0871 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0871 g/cu cm @ 20 °C | |
| Record name | METHACRYLOYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHACRYLOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
45.5 [mmHg] | |
| Record name | Methacryloyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6010 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
920-46-7 | |
| Record name | METHACRYLOYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methacryloyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacryloyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoyl chloride, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methacryloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methacryloyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHACRYLOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76O6653IO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHACRYLOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-60 °C | |
| Record name | METHACRYLOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of methacryloyl chloride?
A1: Methacryloyl chloride has a molecular formula of C4H5ClO and a molecular weight of 104.54 g/mol.
Q2: What are the key spectroscopic features of methacryloyl chloride?
A2: Infrared spectroscopy reveals characteristic peaks for methacryloyl chloride, including a double peak at 1765 cm-1 and 1736 cm-1 attributed to Fermi resonance between the C=O stretching vibration and the double frequency peak at 878.27 cm-1. [] This double peak distinguishes it from similar compounds like acryloyl chloride and benzoyl chloride. [] 1H NMR, 13C NMR, and 31P NMR can be utilized to characterize methacryloyl chloride and its derivatives. []
Q3: How does methacryloyl chloride react with hydroxyl groups?
A3: Methacryloyl chloride readily reacts with hydroxyl groups, making it a valuable reagent for modifying polymers like poly(ethylene glycol) (PEG) and polycaprolactone (PCL) to create dimethacrylate macromers. [] This reaction often utilizes triethylamine as a catalyst to facilitate the esterification process.
Q4: Can methacryloyl chloride be used to modify natural polymers?
A4: Yes, methacryloyl chloride can modify natural polymers like lignocresol to enhance its compatibility with other polymers, such as polylactic acid, for composite film production. [] This modification can improve the tensile strength and elongation at break of the resulting composite films.
Q5: How does the polymerization of methacryloyl chloride vary with solvent choice?
A5: The solvent significantly impacts both the yield and molecular weight of poly(methacryloyl chloride). For instance, polymerization in dioxane yields polymers with a DP of around 1500, while using solvents like cyclohexane or n-hexane results in much higher DP values. []
Q6: Is methacryloyl chloride used in the synthesis of other compounds?
A6: Methacryloyl chloride is a versatile reagent for synthesizing various compounds. For example, it is employed in the synthesis of bioactive butenolides by reacting with alcohols like 1-penten-3-ol to form an ester, which can then undergo ring-closing metathesis. []
Q7: What role does methacryloyl chloride play in preparing polymers for specific applications?
A7: Methacryloyl chloride is crucial in preparing polymers for diverse applications. For example, it is used in synthesizing fluorinated methacrylate monomers by reacting with dimeric or trimeric perfluoropolyether alcohol. These monomers are then copolymerized to create emulsions that impart water and oil repellency to cotton fabrics. []
Q8: How does the structure of the alcohol used in esterification with methacryloyl chloride impact the properties of the resulting polymer?
A8: The structure of the alcohol significantly influences the properties of the resulting polymers. For example, when esterifying hyperbranched polyols with different acid chlorides, the viscosities of the modified polymers depend heavily on the specific ester groups introduced. []
Q9: How stable are methacryloyl chloride-based polymers under hydrolytic conditions?
A9: Polymeric photoinitiators containing acyldiphenylphosphinoxide moieties, synthesized from poly(methacryloyl chloride), exhibit superior stability to light and hydrolysis compared to their low molecular weight counterparts. This enhanced stability is attributed to the protective effect of the polymer structure. []
Q10: Can poly(methacryloyl chloride) be modified after polymerization to introduce different functional groups?
A12: Yes, poly(methacryloyl chloride) can undergo polymer-analogous reactions to introduce various functional groups. For example, it can be reacted with amino acids like glycine or p-aminobenzoic acid to form polyelectrolytes. []
Q11: What analytical techniques are commonly employed to characterize polymers derived from methacryloyl chloride?
A11: A variety of analytical techniques are utilized to characterize polymers synthesized using methacryloyl chloride, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine polymer tacticity, monitor reactions, and identify different structural features. [, ]
- Infrared (IR) Spectroscopy: Employed to confirm the presence of specific functional groups and monitor the progress of reactions. [, , , , ]
- Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution of polymers. [, , , ]
- Differential Scanning Calorimetry (DSC): Utilized to investigate the thermal transitions of polymers, such as glass transition temperature (Tg). [, ]
- Thermogravimetric Analysis (TGA): Employed to evaluate the thermal stability of polymers. [, ]
- Scanning Electron Microscopy (SEM): Used to examine the surface morphology of polymers and composite materials. [, ]
- Ultraviolet-Visible (UV) Spectroscopy: Utilized to determine copolymer compositions and characterize chromophoric polymers. []
Q12: How do the properties of methacryloyl chloride-based polymers make them suitable for photocurable materials?
A14: Methacryloyl chloride is frequently employed in synthesizing photocurable monomers and polymers. These materials cure rapidly upon exposure to UV light, making them ideal for applications like coatings, adhesives, and dental restoratives. [, , ] The tunable properties of these polymers, such as viscosity, shrinkage, and mechanical strength, are influenced by factors like the structure of the starting materials and the polymerization conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B116620.png)
![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)



![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione](/img/structure/B116628.png)






